

physicochemical properties of 2-Chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzoic acid

Cat. No.: B146347

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-nitrobenzoic Acid**

Introduction

2-Chloro-4-nitrobenzoic acid (CAS No. 99-60-5) is a substituted aromatic carboxylic acid, a versatile intermediate in organic synthesis.^{[1][2]} Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom, imparts a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} Notably, it serves as a key intermediate in the production of the antiseptic drug Rivanol and is utilized in the development of anti-inflammatory and analgesic agents.^{[2][3]} This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and key chemical reactions, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

2-Chloro-4-nitrobenzoic acid is a light yellow to off-white crystalline powder.^{[1][3][4]} It is stable under normal temperature and pressure conditions.^{[1][3][4]} The compound is acidic in aqueous solution due to the presence of the carboxylic acid group.^[1]

General Properties

A summary of the general properties of **2-Chloro-4-nitrobenzoic acid** is presented below.

Property	Value	Source
CAS Number	99-60-5	[1] [5]
Molecular Formula	C ₇ H ₄ CINO ₄	[1] [4] [5]
Molecular Weight	201.56 g/mol	[1] [4] [5]
Appearance	Light yellow, off-white, or straw-yellow crystalline powder	[1] [2] [3] [4]
IUPAC Name	2-chloro-4-nitrobenzoic acid	[5] [6]
Synonyms	4-Nitro-2-chlorobenzoic acid, o-Chloro-p-nitrobenzoic acid	[1] [6]

Quantitative Physicochemical Data

Key quantitative physicochemical data are crucial for applications in synthesis and formulation.

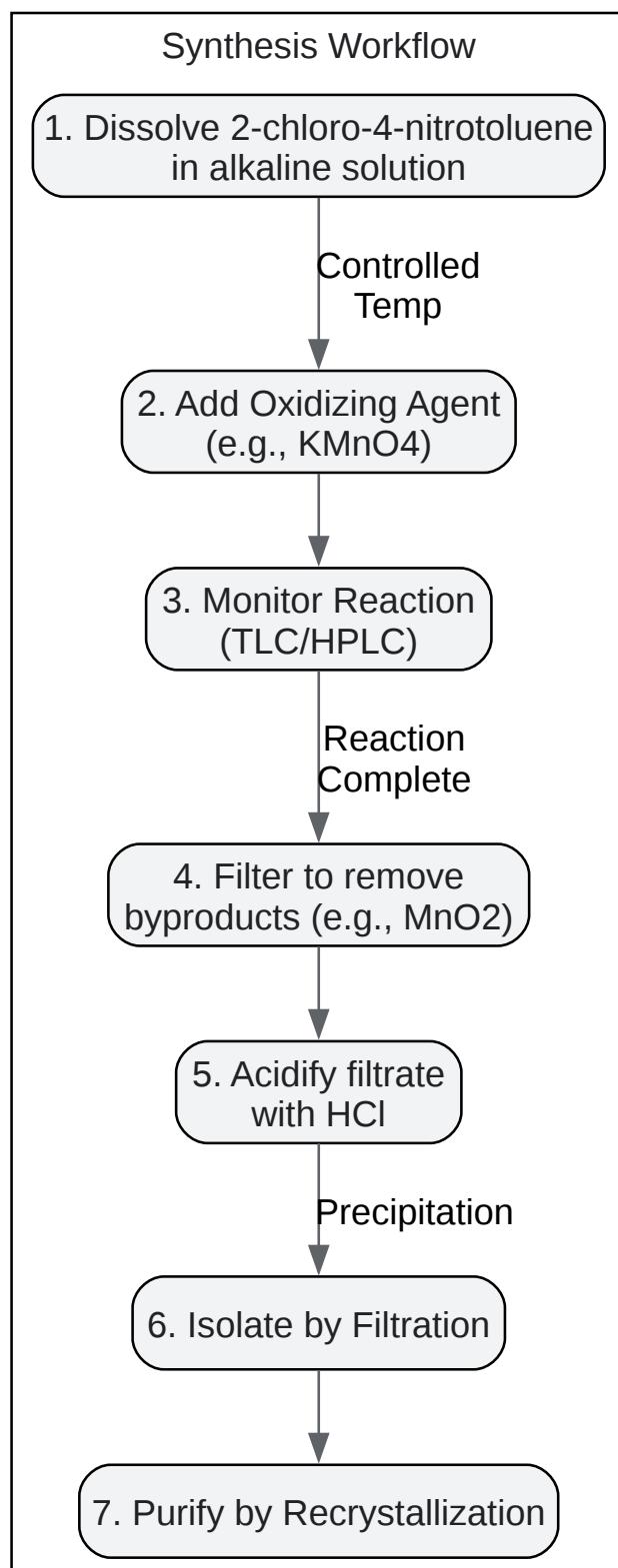
Property	Value	Source
Melting Point	136-144 °C	[1] [3] [4] [7] [8]
Boiling Point	362.2 °C at 760 mmHg (decomposes before boiling)	[1] [3] [4] [8]
Density	~1.602 g/cm ³	[1] [3] [4] [8]
Water Solubility	1 g/L (at 20 °C)	[3] [9]
Solubility (Organic)	Soluble in ethanol, acetone, and diethyl ether	[1]
pKa	1.96 (at 25 °C)	[7] [9]
Flash Point	172.8 °C	[3] [4] [8]
LogP	2.13	[8]

Spectral Data

Spectral data are essential for the structural confirmation and identification of **2-Chloro-4-nitrobenzoic acid**.

Spectrum Type	Database/Reference
¹ H NMR	Available in spectral databases like NMRShiftDB. [6] [10]
¹³ C NMR	Available in spectral databases like ChemicalBook. [10]
Mass Spectrometry	Data available from the NIST Mass Spectrometry Data Center. [6]
Infrared (IR) Spectroscopy	FTIR spectra (KBr wafer) are available from sources like SpectraBase. [6]
UV-VIS Spectra	Available in spectral databases like SpectraBase. [6]

Experimental Protocols


Synthesis via Oxidation of 2-Chloro-4-nitrotoluene

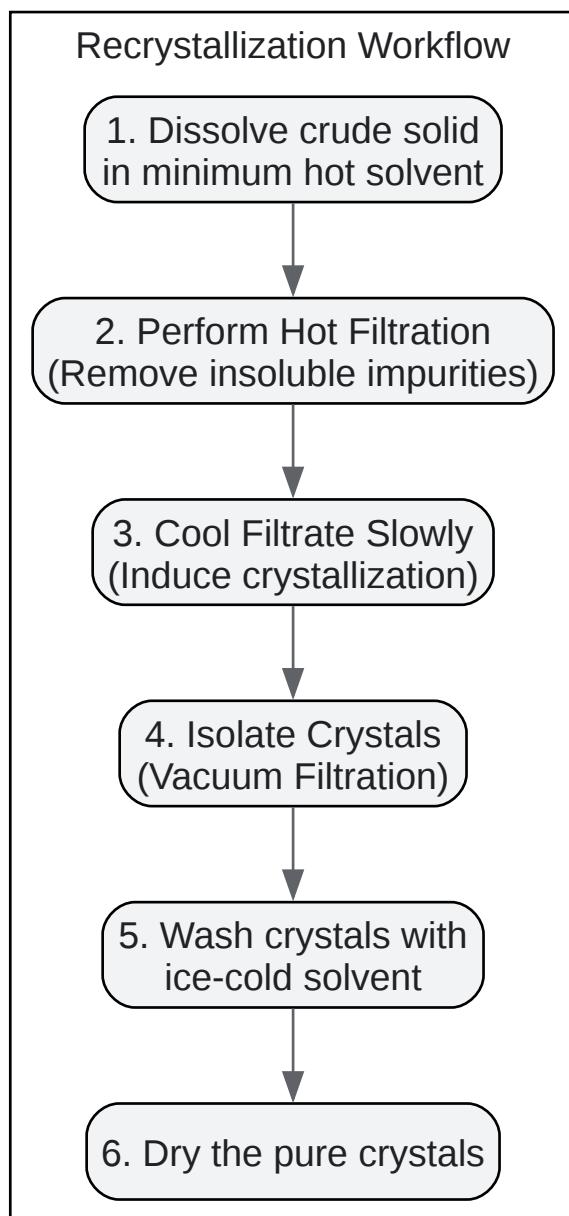
A common and effective method for synthesizing **2-Chloro-4-nitrobenzoic acid** is through the oxidation of 2-chloro-4-nitrotoluene.[\[11\]](#) This precursor already contains the desired arrangement of substituents on the aromatic ring, simplifying the synthesis.[\[11\]](#)

Methodology:

- Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, a solution of 2-chloro-4-nitrotoluene is prepared in an appropriate solvent, such as an alkaline aqueous solution.
- Oxidation: A strong oxidizing agent, such as potassium permanganate ($KMnO_4$) or nitric acid, is added portion-wise to the solution.[\[11\]](#) The reaction temperature must be carefully controlled to prevent side reactions and ensure the selective oxidation of the methyl group to a carboxylic acid.[\[11\]](#)

- Monitoring: The reaction progress is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is cooled. If using KMnO_4 , the manganese dioxide (MnO_2) byproduct is removed by filtration.
- Acidification: The resulting filtrate, containing the potassium salt of the product, is acidified with a strong acid (e.g., HCl) to precipitate the **2-Chloro-4-nitrobenzoic acid**.[\[11\]](#)
- Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **2-Chloro-4-nitrobenzoic acid**.

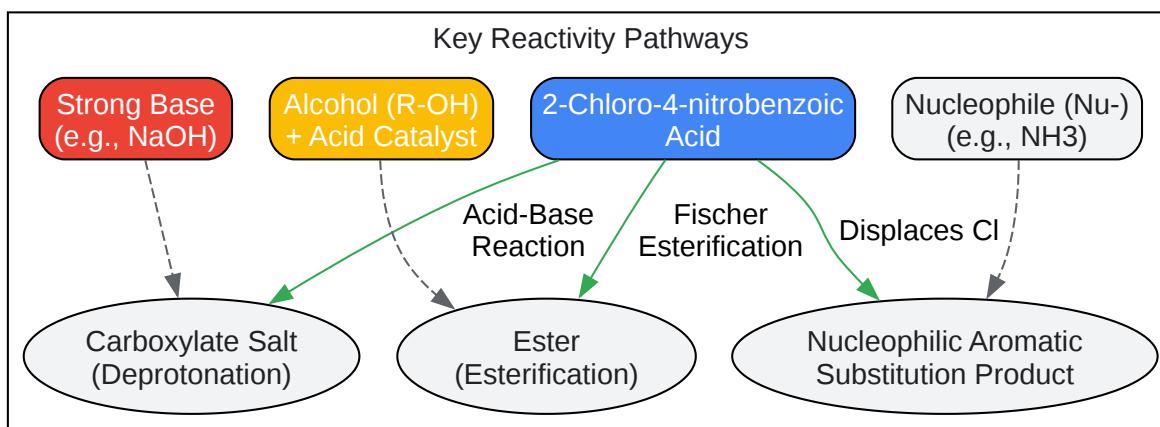
Purification by Recrystallization

Recrystallization is a standard technique used to purify the crude **2-Chloro-4-nitrobenzoic acid** by leveraging its temperature-dependent solubility.[12][13]

Methodology:

- Solvent Selection: Choose a suitable solvent. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[12] Given its low water solubility, a mixed solvent system or an organic solvent like ethanol might be more effective than water alone.
- Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[12][13][14]
- Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.
- Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.[12][14] This step prevents premature crystallization of the product.
- Crystallization: Allow the hot filtrate to cool slowly to room temperature. As the solution cools, the solubility of the **2-Chloro-4-nitrobenzoic acid** decreases, leading to the formation of pure crystals.[12][13] The cooling process can be completed in an ice bath to maximize the yield.[13][14]
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13][14]
- Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13] The purified crystals are then dried in a desiccator or a low-temperature oven.

[Click to download full resolution via product page](#)


Caption: Standard experimental workflow for the purification of a solid compound.

Reactivity and Stability

2-Chloro-4-nitrobenzoic acid is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area away from incompatible substances.[3][4] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Upon heating, it may decompose and release toxic fumes of chlorine and nitrogen oxides.[1]

The molecule's reactivity is characterized by the functional groups present:

- Carboxylic Acid: It can undergo typical reactions of a carboxylic acid, such as forming salts with bases and esters with alcohols.[\[1\]](#)
- Aromatic Ring: The nitro group is strongly deactivating, making electrophilic aromatic substitution difficult. The chlorine atom can be displaced in nucleophilic aromatic substitution reactions, a key step in its use as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Logical diagram of the primary reactions of **2-Chloro-4-nitrobenzoic acid**.

Safety Information

2-Chloro-4-nitrobenzoic acid is classified as an irritant.[\[4\]](#) It is harmful if swallowed and causes skin and serious eye irritation.[\[1\]\[6\]\[15\]](#) It may also cause respiratory irritation.[\[1\]\[6\]\[15\]](#) Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[\[16\]](#) Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[\[15\]\[16\]](#)

Conclusion

2-Chloro-4-nitrobenzoic acid is a well-characterized compound with a range of applications stemming from its distinct physicochemical properties and reactivity. The data and protocols summarized in this guide offer a technical foundation for its use in research and development, particularly within the pharmaceutical and chemical industries. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for its safe and effective application in the synthesis of more complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-nitrobenzoic acid [intersurfchem.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-Chloro-4-nitrobenzoic acid | C7H4CINO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-nitrobenzoic acid | 99-60-5 [chemicalbook.com]
- 8. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5 | Chemsoc [chemsoc.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Chloro-4-nitrobenzoic acid(99-60-5) 13C NMR spectrum [chemicalbook.com]
- 11. nbino.com [nbino.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. famu.edu [famu.edu]
- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. 2-Chloro-4-nitrobenzoic acid(99-60-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-4-nitrobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146347#physicochemical-properties-of-2-chloro-4-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com